molecular formula C11H13N3O2S B14906011 (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine

Cat. No.: B14906011
M. Wt: 251.31 g/mol
InChI Key: LNPUNNQQEDZGFY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine is a synthetic organic compound designed for research applications. It features a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core structure is substituted with a 5,6-dimethyl group and further functionalized with an L-alanine moiety, which may influence its physicochemical properties and bioavailability. This molecular architecture is of significant interest in the design and development of novel therapeutic agents. The primary research value of this compound and its analogues lies in antimicrobial and anticancer investigations. Thienopyrimidine derivatives have been identified as a promising class of narrow-spectrum antimicrobial agents, with some leads demonstrating potent and selective inhibition of Helicobacter pylori by targeting the NuoD subunit of the essential respiratory Complex I . This mechanism is particularly attractive for developing treatments that minimally disrupt the gut microbiome . Concurrently, the thienopyrimidine scaffold is a well-established component in kinase inhibitor research. Pyrimidine-based structures, including pyridopyrimidines, frequently act as inhibitors for key kinases like tyrosine-protein kinase Abl and MAP kinases, as well as enzymes such as dihydrofolate reductase (DHFR) and biotin carboxylase, which are relevant in cancer and metabolic diseases . The incorporation of the L-alanine amino acid in this derivative suggests potential for enhanced solubility or targeted delivery, making it a valuable tool for probing structure-activity relationships (SAR) and optimizing pharmacological profiles in drug discovery programs. Researchers can utilize this compound to explore new chemical space in the development of targeted therapies. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

(2S)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid

InChI

InChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)/t6-/m0/s1

InChI Key

LNPUNNQQEDZGFY-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N[C@@H](C)C(=O)O)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Thienopyrimidine Core Synthesis

The thieno[2,3-d]pyrimidine system is typically synthesized via cyclocondensation of thiophene-2,3-diamine derivatives with carbonyl compounds. For 5,6-dimethyl substitution, pre-functionalized thiophene precursors are essential. A patent by CN102898382A demonstrates the utility of dimethyl carbonate as a methylating agent in pyrimidine synthesis, suggesting its potential for introducing methyl groups post-cyclization. Alternatively, starting with 3,4-dimethylthiophene-2,5-diamine could streamline methyl group incorporation.

L-Alanine Coupling Strategies

Detailed Synthetic Routes

Cyclocondensation and Methylation

A three-step sequence derived from CN102898382A’s pyrimidine synthesis involves:

  • Ring formation : Reacting 3,4-dimethylthiophene-2,5-diamine with diethyl malonate in methanol under basic conditions (e.g., sodium methoxide) to yield 4-hydroxythieno[2,3-d]pyrimidine.
  • Chlorination : Treating the hydroxyl intermediate with phosphorus oxychloride (POCl₃) to generate 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
  • Amination : Coupling 4-chloro derivative with Boc-protected L-alanine in dimethylformamide (DMF) using triethylamine (Et₃N) as a base, followed by deprotection with trifluoroacetic acid (TFA).

Key Data :

  • Yield for analogous pyrimidine chlorination: 75–85%.
  • Amination efficiency with Boc-L-alanine: ~70% under optimized conditions.

Enzymatic Resolution of Racemic Intermediates

DE19942812A1’s enzymatic approach for D-(3'-pyridyl)alanine inspires an alternative route:

  • Racemic synthesis : Prepare N-carbamoyl-DL-alanine-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl) via condensation of DL-alanine with 4-isocyanato-5,6-dimethylthieno[2,3-d]pyrimidine.
  • Enzymatic hydrolysis : Treat the racemate with L-specific hydantoinase to selectively hydrolyze the L-enantiomer’s carbamoyl group, yielding L-alanine-thienopyrimidine and unreacted D-counterpart.
  • Separation : Isolate the desired product via ion-exchange chromatography.

Advantages :

  • Enantiomeric excess (ee) >98% achievable with immobilized hydantoinase.
  • Avoids chiral chromatography, reducing costs for industrial scale-up.

Optimization and Catalysis

Solvent and Temperature Effects

Cyclocondensation reactions in methanol or ethanol at reflux (60–80°C) favor ring closure, while higher temperatures (>100°C) promote side reactions such as decarboxylation. Polar aprotic solvents (e.g., DMF, DMSO) enhance amination rates but require rigorous drying to prevent hydrolysis of the chloro intermediate.

Catalytic Methylation

Post-cyclization methylation using dimethyl carbonate (DMC) offers a greener alternative to traditional methyl halides. CN102898382A reports 90% yield in pyrimidine methylation at 80°C with potassium carbonate as a base, minimizing waste generation.

Analytical Characterization

Critical spectroscopic data for (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine include:

  • ¹H NMR (DMSO-d₆): δ 1.40 (d, J = 7.1 Hz, 3H, CH₃), 2.50 (s, 6H, C5/C6-CH₃), 4.20 (q, 1H, CH), 8.30 (s, 1H, thienopyrimidine-H).
  • IR : 1740 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N pyrimidine).
  • HPLC : Chiral stationary phase (CSP) confirms >99% ee when enzymatic resolution is employed.

Applications and Derivatives

The compound’s structural similarity to purine analogs suggests potential as a kinase inhibitor or antiviral agent. Derivatives with modified alanine side chains (e.g., fluorinated or aryl-substituted) are under investigation for enhanced bioactivity.

Chemical Reactions Analysis

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Modifications: Substituents on the Thienopyrimidine Ring

The position and nature of substituents on the thieno[2,3-d]pyrimidine scaffold significantly influence biological activity and physicochemical properties.

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 5,6-dimethyl (thieno ring) C₁₁H₁₃N₃O₂S L-alanine at position 4
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; ketone at position 4 C₈H₈N₂OS Lacks amino acid side chain; COX-2 inhibitor (IC₅₀ = 42.19 μM)
[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid Thioacetic acid at position 4 C₁₀H₁₀N₂O₂S₂ Sulfur linker instead of amino acid; potential for metal chelation
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Phenoxy-acetamide at position 4 C₁₇H₁₇N₃O₂S Enhanced lipophilicity; LC-MS m/z 314.0 [M+H]⁺

Key Observations :

  • The L-alanine substituent in the target compound introduces a zwitterionic character, improving aqueous solubility compared to non-polar analogs like the acetamide derivative .
  • Replacement of the alanine group with a ketone (as in 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) reduces molecular weight but retains COX-2 inhibitory activity .

Enzyme Inhibition (COX-2 Selectivity)

Thienopyrimidine derivatives are extensively studied for cyclooxygenase (COX) inhibition.

Compound COX-2 IC₅₀ (μM) COX-1 IC₅₀ (μM) Selectivity Index (SI) Reference
Target Compound (predicted) N/A N/A N/A
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative (Compound 5) 42.19 202.96 4.81
Indomethacin (control) 18.3 0.68 0.04

Key Findings :

  • The target compound’s alanine moiety may modulate selectivity, but direct COX-2 data are unavailable.
  • The acetamide derivative () lacks COX-2 data but demonstrates stability (m.p. 202–203°C), suggesting utility in formulations .

Antifungal Activity

Alkylamino-substituted thienopyrimidines exhibit fungicidal properties.

Compound Fungicidal Activity (Example) Reference
2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones Active against Fusarium spp.
Target Compound Not reported

Key Insight :

  • The absence of alkylamino groups in the target compound may limit antifungal efficacy compared to derivatives.

Stereochemical and Isomeric Considerations

The L-alanine configuration in the target compound contrasts with racemic (DL-alanine) and D-isomer analogs. For example, 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 1008211-84-4) lacks stereochemical specification but shares a propionic acid backbone . Chirality in the target compound may enhance target binding, as seen in other enantioselective drugs.

Biological Activity

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine, also known as 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl) amino propanoic acid, is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H13N3O2S
  • Molecular Weight : 251.3 g/mol
  • Melting Point : 184-186 °C
  • Boiling Point : 510.8 ± 50.0 °C
  • Density : 1.400 ± 0.06 g/cm³
  • pKa : 3.47 ± 0.10

The compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Apoptosis Induction : Similar compounds in the thienopyrimidine class have been noted for their ability to induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for cell division and integrity .

Antimicrobial Activity

Research indicates that this compound has notable antibacterial properties, particularly against Helicobacter pylori. The compound's structure allows it to penetrate bacterial membranes effectively and inhibit growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

Compound VariantStructureIC50 (μM)Biological Activity
Original Compound-1.55Effective against H. pylori
Variant AModified side chain0.16Enhanced potency against resistant strains
Variant BDifferent substitution pattern0.021Improved metabolic stability

The modifications in the side chains and substitution patterns significantly affect the biological activity and potency of the compound against various pathogens .

Study 1: Anticancer Properties

A study demonstrated that derivatives of thienopyrimidine compounds could induce apoptosis in T47D human breast cancer cells with EC50 values as low as 0.004 μM. The mechanism involved inhibiting tubulin polymerization, a critical process for cell division .

Study 2: Antibacterial Efficacy

In a comparative analysis of various thienopyrimidine derivatives against H. pylori, it was found that modifications leading to increased lipophilicity enhanced membrane penetration and subsequent antibacterial activity . The compound displayed significant inhibitory effects on bacterial growth with IC50 values demonstrating its potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine derivatives?

The synthesis typically involves a Gewald reaction to form the thienopyrimidine core. For example, intermediate ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (compound 4 ) is synthesized via condensation of 2-butanone with ethyl cyanoacetate and sulfur in the presence of excess diethylamine . Subsequent reactions include cyclization with cyanamide under reflux in HCl to yield 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (compound 7 ), followed by substitution with aryl/heteroaryl groups (e.g., 4-fluorobenzoyl chloride) to generate derivatives like compound 5 .

Q. How is the inhibitory activity (IC₅₀) of these compounds against COX enzymes determined experimentally?

The COX inhibition assay uses a colorimetric enzyme immunoassay (EIA) to measure prostaglandin F₂α (PGF₂α) levels. Compounds are tested at six concentrations (0.01–500 μM) against ovine COX-1 and human recombinant COX-2. Indomethacin serves as a non-selective reference standard. The IC₅₀ (concentration for 50% enzyme inhibition) is calculated from dose-response curves, while selectivity indices (SI) are derived as COX-1 IC₅₀/COX-2 IC₅₀ .

Q. What spectroscopic methods are used to characterize these derivatives?

Characterization includes:

  • FTIR for functional groups (e.g., C=O at ~1654 cm⁻¹, NH stretches at ~3300–3400 cm⁻¹).
  • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm).
  • ESI-MS for molecular ion validation (e.g., m/z 317.06 for compound 8 ).
  • Elemental analysis to verify purity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence COX-2 selectivity?

The para-fluorophenyl group in compound 5 enhances COX-2 selectivity (SI = 4.81) due to its electronegativity, which increases dipole interactions with the hydrophobic pocket of COX-2. In contrast, the para-methoxy group in compound 6 reduces affinity (IC₅₀ = 142.71 μM) due to electron-donating effects, which disrupt optimal binding. Ortho-substituents (e.g., trifluoromethyl in compound 9 ) introduce steric hindrance, drastically lowering activity (IC₅₀ = 189.05 μM) .

Q. What methodological strategies resolve contradictions in COX inhibition data among structurally similar derivatives?

  • Substituent positioning : Para-substituted aryl groups favor COX-2 binding, while ortho-substituents reduce affinity .
  • Functional group modulation : Amide groups (e.g., compound 8 ) exhibit moderate activity (IC₅₀ = 103.47 μM) compared to aryl ketones, highlighting the need for hydrophobic interactions .
  • Temperature control : Reaction conditions (e.g., 0–5°C for NaH-mediated substitutions) prevent side reactions and improve yield .

Q. How can these derivatives be applied in pH-responsive drug delivery systems?

Hydrazine derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine (e.g., compound H2 ) are grafted onto mesoporous silica nanoparticles (MSNs) for pH-sensitive release. The hydrazone bond cleaves in acidic tumor microenvironments, enabling controlled delivery of iridium(III) complexes for glioblastoma therapy .

Q. What factors explain the dual biological activities (COX-2 inhibition vs. fungicidal action) of these compounds?

  • Structural flexibility : The thienopyrimidine scaffold accommodates diverse substituents. For example, 2-(alkylamino) derivatives (e.g., compound 6a ) exhibit fungicidal activity via aza-Wittig reactions with aromatic isocyanates, forming carbodiimides that disrupt fungal cell membranes .
  • Hydrophobic interactions : Bulky substituents (e.g., trifluoromethyl) may enhance membrane penetration in fungi while reducing COX-2 affinity .

Data Contradictions and Analysis

8. Why does compound 5** show superior COX-2 selectivity compared to indomethacin despite higher IC₅₀ values?** While indomethacin has lower IC₅₀ values (COX-1 = 0.68 μM, COX-2 = 18.3 μM), its non-selectivity (SI = 0.04) limits therapeutic utility. Compound 5 ’s higher SI (4.81) stems from preferential COX-2 binding, reducing gastrointestinal toxicity risks associated with COX-1 inhibition .

Q. How do synthesis yields vary with reaction conditions, and what optimizations are critical?

  • Temperature : Yields drop sharply above 70°C during the Gewald reaction due to side-product formation .
  • Solvent choice : DMF improves solubility for NaH-mediated substitutions (e.g., compound 9 ), but requires strict temperature control (0–5°C) to prevent decomposition .

Methodological Recommendations

Q. What assay controls are essential for reliable COX inhibition studies?

  • Positive controls : Indomethacin for non-selective inhibition.
  • Negative controls : DMSO solvent blanks to rule out non-specific effects.
  • Enzyme activity validation : Arachidonic acid (AA) conversion to PGG₂/PGH₂ ensures functional COX isoforms .

Q. How can computational modeling complement experimental SAR studies?

Molecular docking (e.g., using COX-2 crystal structures) predicts binding modes of para-fluorophenyl groups in compound 5 , guiding rational design of derivatives with improved SI .

Tables

Q. Table 1. COX Inhibition Data for Key Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)
5 202.9642.194.81
6 586.07142.714.11
8 111.79103.471.08
9 21.84189.050.12
Data sourced from in vitro assays using indomethacin as a reference .

Q. Table 2. Synthetic Yields Under Varied Conditions

Reaction StepTemperatureYield (%)
Gewald reaction (compound 4 )60°C90
Cyclization (compound 7 )45°C85
NaH-mediated substitution0–5°C25–30
Adapted from synthesis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.